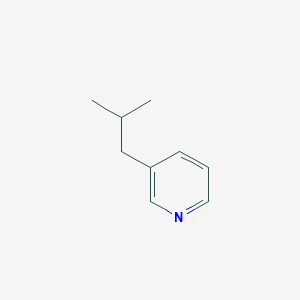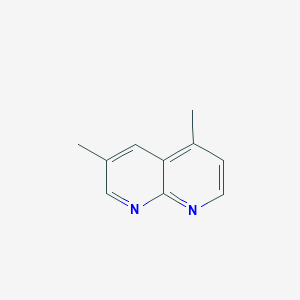
3,5-Dimethyl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1,8-naphthyridine is a heterocyclic organic compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DMAP or 4-dimethylaminopyridine.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-1,8-naphthyridine as a catalyst is based on its ability to activate nucleophiles and electrophiles. This activation results in the formation of new chemical bonds, which leads to the desired product formation.
Biochemical and Physiological Effects:
3,5-Dimethyl-1,8-naphthyridine has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have potential applications in the treatment of various diseases, including cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-dimethyl-1,8-naphthyridine as a catalyst in lab experiments include its high reactivity, low toxicity, and ease of handling. However, one of the limitations of using this compound is its relatively high cost.
Direcciones Futuras
There are several potential future directions for research on 3,5-dimethyl-1,8-naphthyridine. One of the most promising areas of research is the development of new catalytic applications for this compound. Additionally, further studies are needed to explore the potential biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases.
In conclusion, 3,5-Dimethyl-1,8-naphthyridine is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. While this compound is primarily used as a catalyst in organic chemistry, it may also have potential applications in the treatment of various diseases. Further research is needed to explore these potential applications and to develop new catalytic applications for this compound.
Métodos De Síntesis
The most commonly used method for synthesizing 3,5-dimethyl-1,8-naphthyridine is through the reaction of 2,6-dimethylpyridine with formaldehyde. This reaction yields 3,5-dimethyl-1,8-naphthyridine as a white crystalline solid.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1,8-naphthyridine has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic chemistry, where it is used as a catalyst in various chemical reactions.
Propiedades
Número CAS |
14757-46-1 |
|---|---|
Nombre del producto |
3,5-Dimethyl-1,8-naphthyridine |
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
3,5-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H10N2/c1-7-5-9-8(2)3-4-11-10(9)12-6-7/h3-6H,1-2H3 |
Clave InChI |
HFPDQUIBEVLCNW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=NC2=NC=C1)C |
SMILES canónico |
CC1=C2C=C(C=NC2=NC=C1)C |
Sinónimos |
3,5-Dimethyl-1,8-naphthyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




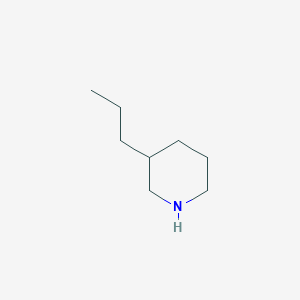
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)

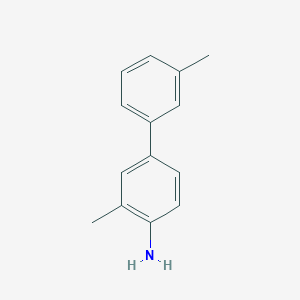

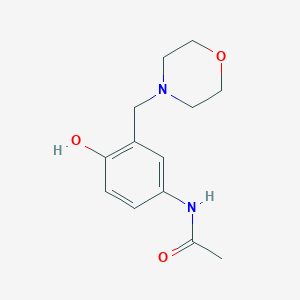
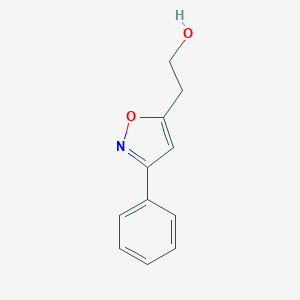
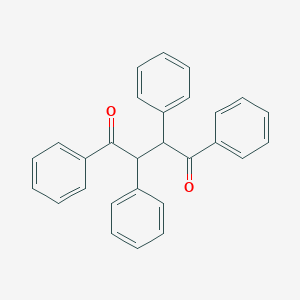

![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
